molecular formula C13H19NO4S B1451020 2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218051-57-0

2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1451020
CAS No.: 1218051-57-0
M. Wt: 285.36 g/mol
InChI Key: WXEFSMPZSSTVDD-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEFSMPZSSTVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, with the CAS number 1218051-57-0, is an organic compound belonging to the sulfonamide class. Its unique structure includes an amino acid backbone linked to a 3,4-dimethylphenyl group and a methylsulfonyl group. This compound exhibits both hydrophilic and hydrophobic properties, making it a subject of interest in pharmaceutical research and development .

  • Molecular Formula : C₁₃H₁₉NO₄S
  • Molecular Weight : 285.36 g/mol
  • Structural Features : The compound features a butanoic acid moiety which influences its biological activity through various mechanisms.

Biological Activity

Research into the biological effects of this compound is still emerging, with limited but promising findings suggesting potential therapeutic applications.

The biological activity of this compound may be attributed to:

  • Nucleophilic Substitutions : The presence of amino and sulfonyl groups allows for nucleophilic reactions, which could lead to interactions with biological macromolecules.
  • Acid-Base Reactions : The carboxylic acid functionality may participate in acid-base chemistry, influencing solubility and bioavailability.

Case Studies

  • Cell Line Studies : In vitro studies on similar sulfonamide compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties.
  • Antibacterial Activity : Compounds with similar sulfonamide structures have been reported to possess antibacterial properties. The presence of electron-withdrawing groups in the phenyl ring has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acidContains a butanoic acid moietyDifferent substitution pattern on the phenyl ring affects biological activity
4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acidSimilar sulfonamide structureVaries in sterics due to different methyl group positions
2-{[(3,4-Dimethylphenyl)sulfonyl]amino}-3-hydroxybutanoic acidHydroxy group addition alters solubilityPotentially different pharmacokinetic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
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2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.